Zinpyr-1

説明

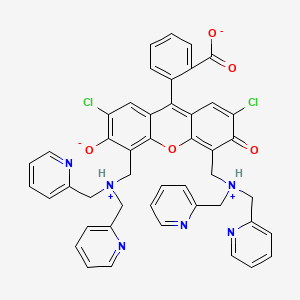

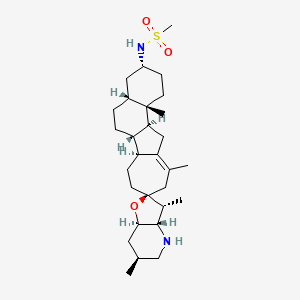

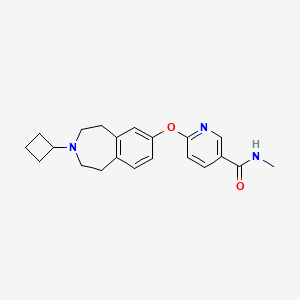

Zinpyr-1 is a cell-permeable, fluorescein-based probe for zinc detection . It is a 2,7-Dichlorofluorescein derivative that induces positive fluorescence upon metal ion complexation .

Chemical Reactions Analysis

This compound undergoes a shift in excitation from 515 to 507 nm with increasing zinc concentrations . It is also known to interact with other metal ions, especially Hg2+ and Cd2+, which can interfere with the detection of Zn2+ .Physical And Chemical Properties Analysis

This compound is a solid substance that is soluble in DMSO . It has a molecular weight of 823.72 .科学的研究の応用

大腸菌における亜鉛シグナルの調査

Zinpyr-1は、大腸菌における亜鉛シグナルの調査に使用されてきました . このプローブは、これらの細菌中の遊離Zn 2+を検出します。哺乳類細胞と同様に、他の金属イオン、特にHg 2+とCd 2+は、Zn 2+の検出を妨げます。 この研究では、細胞外Zn 2+とpHの増加、または界面活性剤NP-40の添加に応答して、遊離Zn 2+濃度の変化が観察されました .

ヒト血清中の遊離亜鉛のための蛍光マイクロアッセイ

ヒト血清中の遊離亜鉛のためのthis compoundベースの蛍光マイクロアッセイが開発されました . このアッセイは、10 µL未満のサンプル量を使用し、迅速かつ費用対効果が高いです。 これは、遊離血清亜鉛濃度に影響を与える要因、体の亜鉛ステータスとの関連性、個人の亜鉛ステータスの将来のバイオマーカーとしての適性を調べることを可能にします .

哺乳類細胞における亜鉛シグナルの調査

This compoundは、哺乳類細胞における亜鉛シグナルの調査にも使用されてきました . このプローブは、これらの細胞中の遊離Zn 2+を検出します。E. coliにおける応用と同様に、他の金属イオン、特にHg 2+とCd 2+は、Zn 2+の検出を妨げます .

Zn 2+によるホスファターゼ阻害の調査

This compoundは、Zn 2+によるホスファターゼ阻害の調査に使用されてきました . この研究では、Zn 2+によるホスファターゼ阻害は、Jurkat(哺乳類細胞株)でのみ観察され、E. coli では観察されませんでした。

細胞自家蛍光の調査

E. coliにおけるthis compoundを使用した実験は、細胞自家蛍光に基づくアーティファクトの影響を受けやすかったです . これは、哺乳類細胞では必要とされない修正を必要としました .

生物系における亜鉛シグナルの調査

This compoundは、生物系における亜鉛シグナルの調査に使用されてきました . 細胞内遊離Zn 2+濃度の変化は、哺乳類細胞のシグナル伝達の重要な部分です .

作用機序

Target of Action

Zinpyr-1 is a cell-permeable, fluorescein-based probe that selectively detects zinc ions (Zn^2+) in biological systems . The primary target of this compound is free Zn^2+ in cells . Zinc is present in biological systems exclusively as the Zn^2+ cation, which has two major functions: the overwhelming majority is protein-bound Zn^2+, which has catalytic functions or acts as a stabilizer of secondary, tertiary, and quaternary structures .

Mode of Action

this compound operates by binding to free Zn^2+ ions in cells, inducing a positive fluorescence upon metal ion complexation . This fluorescence is detectable and measurable, allowing for the observation of zinc signals within cells . The probe’s excitation wavelength shifts from 515nm to 507nm with increasing zinc concentrations, using an emission filter over 513-558nm .

Biochemical Pathways

Changes in the intracellular free Zn^2+ concentration are part of the signal transduction in mammalian cells . These zinc signals regulate the enzymatic activity of target proteins such as protein tyrosine phosphatases . .

Pharmacokinetics

It is known that this compound is soluble in dmso , suggesting it may have good bioavailability

Result of Action

The binding of this compound to free Zn^2+ ions results in a fluorescence signal that can be detected and measured . This allows for the visualization and quantification of free Zn^2+ in cells, providing valuable information about zinc homeostasis within the cell .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, other metal ions, especially Hg^2+ and Cd^2+, can interfere with the detection of Zn^2+ . Moreover, experiments in E. Changes in the free Zn^2+ concentration were observed in response to elevated extracellular Zn^2+ and pH, or to the addition of the detergent NP-40 .

将来の方向性

Zinpyr-1 has been used in various research studies to measure free zinc in different biological systems, such as human serum samples and different mammary cell lines . It has been suggested as a potential biomarker for an individual’s zinc status . Further exploration of free zinc using this compound could help realize its full potential as a possible biomarker or even therapeutic target in various diseases .

特性

IUPAC Name |

2-[4,5-bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H36Cl2N6O5/c47-39-21-35-41(33-15-1-2-16-34(33)46(57)58)36-22-40(48)43(56)38(28-54(25-31-13-5-9-19-51-31)26-32-14-6-10-20-52-32)45(36)59-44(35)37(42(39)55)27-53(23-29-11-3-7-17-49-29)24-30-12-4-8-18-50-30/h1-22,55H,23-28H2,(H,57,58) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEYRLVORYSIBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Cl)[O-])C[NH+](CC5=CC=CC=N5)CC6=CC=CC=N6)C[NH+](CC7=CC=CC=N7)CC8=CC=CC=N8)Cl)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H36Cl2N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401224 | |

| Record name | Zinpyr-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

823.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914203-46-6, 288574-78-7 | |

| Record name | 2-[4,5-Bis[[bis(2-pyridinylmethyl)amino]methyl]-2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914203-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinpyr-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

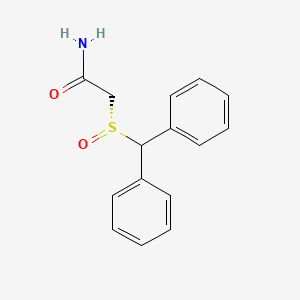

![N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine](/img/structure/B1684306.png)

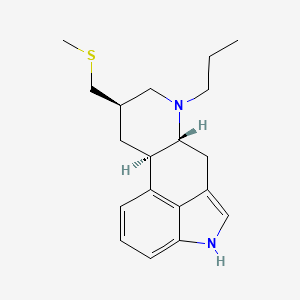

![5-(2-Phenylpyrazolo[1,5-A]pyridin-3-YL)-1H-pyrazolo[3,4-C]pyridazin-3-amine](/img/structure/B1684323.png)

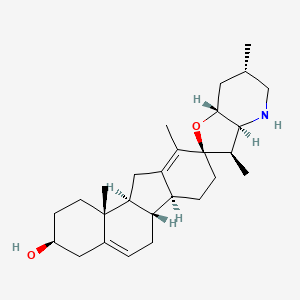

![5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone](/img/structure/B1684324.png)

![N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B1684328.png)